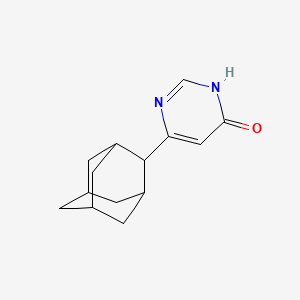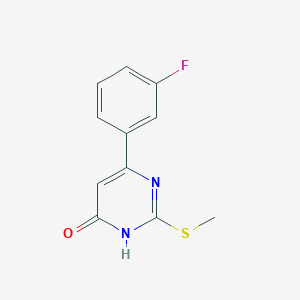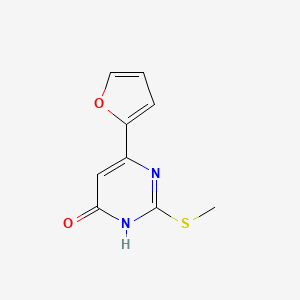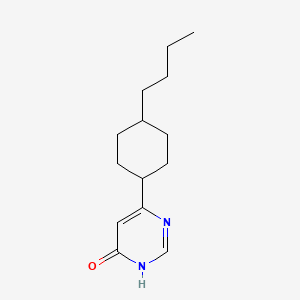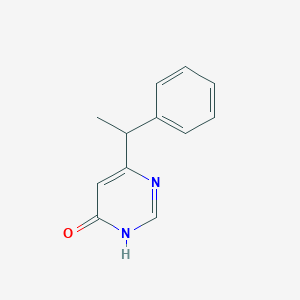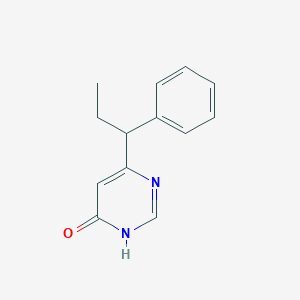
6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol
概要
説明
The compound “6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol” is a complex organic molecule that contains a pyrimidine ring, a thiophene ring, and a cyclopropyl group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve reactions similar to those used in the synthesis of related compounds. For instance, the Suzuki-Miyaura cross-coupling reaction is commonly used in the synthesis of complex organic molecules, particularly those involving boron reagents . Additionally, condensation reactions such as the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for creating thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement and connectivity of its constituent atoms. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Compounds containing thiophene rings and bromine atoms, for example, may exhibit unique photophysical properties .科学的研究の応用
Pharmacokinetic Profiles and Metabolism
- Pharmacokinetic Profiles and Metabolite Formation
- FK3453, a compound structurally similar to 6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol, demonstrated favorable pharmacokinetic profiles in animals, including satisfactory bioavailability and total body clearance. However, its oral exposure in humans was poor due to extensive metabolism by aldehyde oxidase, with M4 (oxidative metabolite of the aminopyrimidine moiety) as a major metabolite. This case underscores the importance of understanding species-specific metabolic pathways in drug development (Akabane et al., 2011).
Exposure and Biological Monitoring
- Biological Monitoring of Exposure
- The study on pirimicarb, a pyrimidine-based compound, highlighted the presence of hydroxypyrimidine metabolites in human urine after exposure. These metabolites, like 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP), are sensitive and specific parameters for biological monitoring of exposure, suggesting the relevance of tracking similar pyrimidine compounds for assessing occupational or environmental exposure (Hardt et al., 1999).
Metabolic Pathways and Enzymatic Interactions
- Understanding Metabolic Pathways
- Investigating the metabolism and disposition of pharmaceutical compounds, like GSK1322322, offers insights into the involvement of specific metabolic pathways and enzymes. For instance, glucuronidation was identified as a major pathway in human metabolism, indicating the potential relevance of assessing similar pathways for related pyrimidine compounds (Mamaril-Fishman et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-4-3-8(16-9)7-5-10(15)14-11(13-7)6-1-2-6/h3-6H,1-2H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLMPMDPIWJTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromothiophen-2-yl)-2-cyclopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487104.png)

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1487108.png)
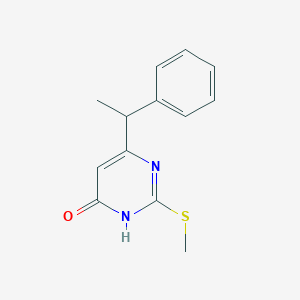
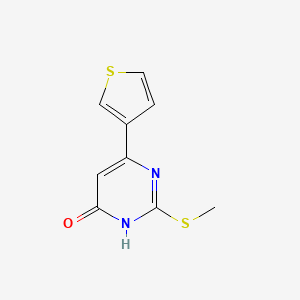
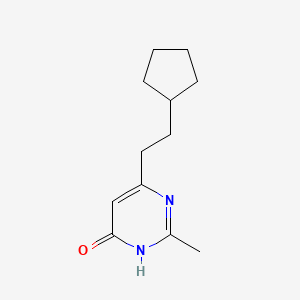

![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487120.png)
